molecular formula C9H13NO B032791 2,4,6,6-Tetramethyl-3(6H)-pyridinone CAS No. 203524-64-5

2,4,6,6-Tetramethyl-3(6H)-pyridinone

Cat. No.: B032791
CAS No.: 203524-64-5
M. Wt: 151.21 g/mol
InChI Key: TWOMTDIVYXTJET-UHFFFAOYSA-N
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Description

2,4,6,6-Tetramethyl-3(6H)-pyridinone is a chemical compound known for its unique structure and properties It is a derivative of pyridine, characterized by the presence of four methyl groups at positions 2, 4, 6, and 6, and a ketone group at position 3

Preparation Methods

The synthesis of 2,4,6,6-Tetramethyl-3(6H)-pyridinone typically involves the following steps:

    Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the alkylation of pyridine followed by oxidation to introduce the ketone group. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the final product.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to ensure high efficiency and scalability. The choice of raw materials and the optimization of reaction parameters are critical to achieving cost-effective and sustainable production.

Chemical Reactions Analysis

2,4,6,6-Tetramethyl-3(6H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the pyridine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Typical reagents include halogens and sulfonyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.

Scientific Research Applications

2,4,6,6-Tetramethyl-3(6H)-pyridinone has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects are explored in various medical applications, including the treatment of infectious diseases and cancer. Its ability to interact with specific biological targets makes it a promising lead compound for new drug development.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2,4,6,6-Tetramethyl-3(6H)-pyridinone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways.

    Pathways Involved: The pathways affected by this compound depend on its specific interactions with molecular targets. These pathways may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

2,4,6,6-Tetramethyl-3(6H)-pyridinone can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2,4,6-Trimethylpyridine and 2,6-Dimethyl-3(6H)-pyridinone share structural similarities with this compound. the presence of an additional methyl group or different functional groups can significantly alter their chemical and biological properties.

    Uniqueness: The unique combination of four methyl groups and a ketone group in this compound contributes to its distinct reactivity and potential applications. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2,4,6,6-tetramethylpyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-5-9(3,4)10-7(2)8(6)11/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOMTDIVYXTJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N=C(C1=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617915
Record name 2,4,6,6-Tetramethylpyridin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203524-64-5
Record name 2,4,6,6-Tetramethylpyridin-3(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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